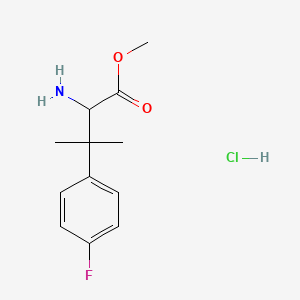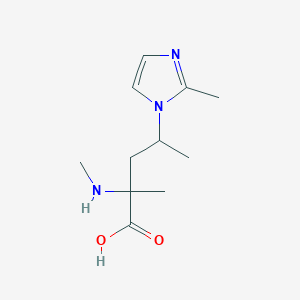![molecular formula C7H10F3NO3 B13494512 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 70681-22-0](/img/structure/B13494512.png)
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of a pentanoic acid derivative with trifluoroacetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate trifluoroacetylated amine, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a simpler amine group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form stable complexes with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trifluoroacetyl)amino]benzoic acid
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- Trifluoroacetic acid derivatives
Uniqueness
2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is unique due to its specific structure, which combines the properties of a trifluoroacetyl group with an amino acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
70681-22-0 |
|---|---|
Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
NQTWROONGPTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
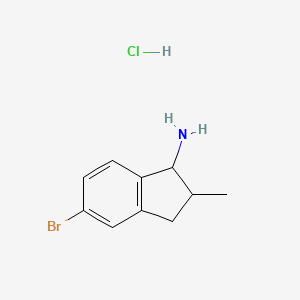
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
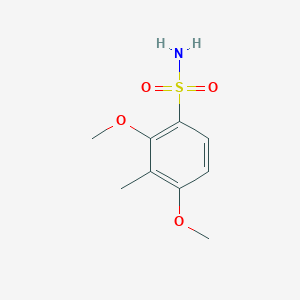
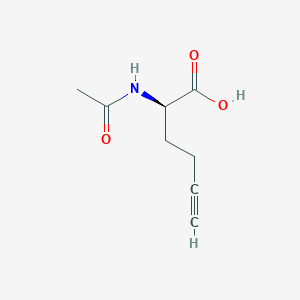



![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)

